

Denibulin Pharmacokinetics and Phase I Clinical Trial Data

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Compound Focus: Denibulin Hydrochloride

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Denibulin (MN-029) is a vascular-disrupting agent that targets the cytoskeleton of tumor vascular endothelial cells [1] [2] [3]. The following tables summarize core data from its Phase I trial.

Parameter	Summary of Findings
Dose Range Studied	4.0 to 225 mg/m ² , administered intravenously every 3 weeks [1] [2].
Maximum Tolerated Dose (MTD)	180 mg/m ² [1] [2].
Key PK Parameters	Dose-related increases in maximum concentration (C _{max}) and Area Under the Curve (AUC) were observed, with substantial inter-subject variability [1] [2].
Absorption, Distribution, Metabolism, Excretion	Specific data on volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are noted as "Not Available" in pharmacological resources [3].

Parameter	Summary of Findings
Most Common Toxicities	Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].

Parameter	Summary of Findings
Notable Absent Toxicities	No clinically significant myelotoxicity, stomatitis, or alopecia were observed [1] [2].
Dose-Limiting Toxicities (DLTs)	At 225 mg/m ² : Transient ischemic attack and grade 3 transaminitis [1] [2]. At 180 mg/m ² : One reversible episode of acute coronary ischemia [1] [2].
Cumulative Toxicity	No evidence was found in patients receiving multiple courses [1] [2].
Efficacy	No objective responses were noted; five patients had stable disease for ≥6 months [1] [2].

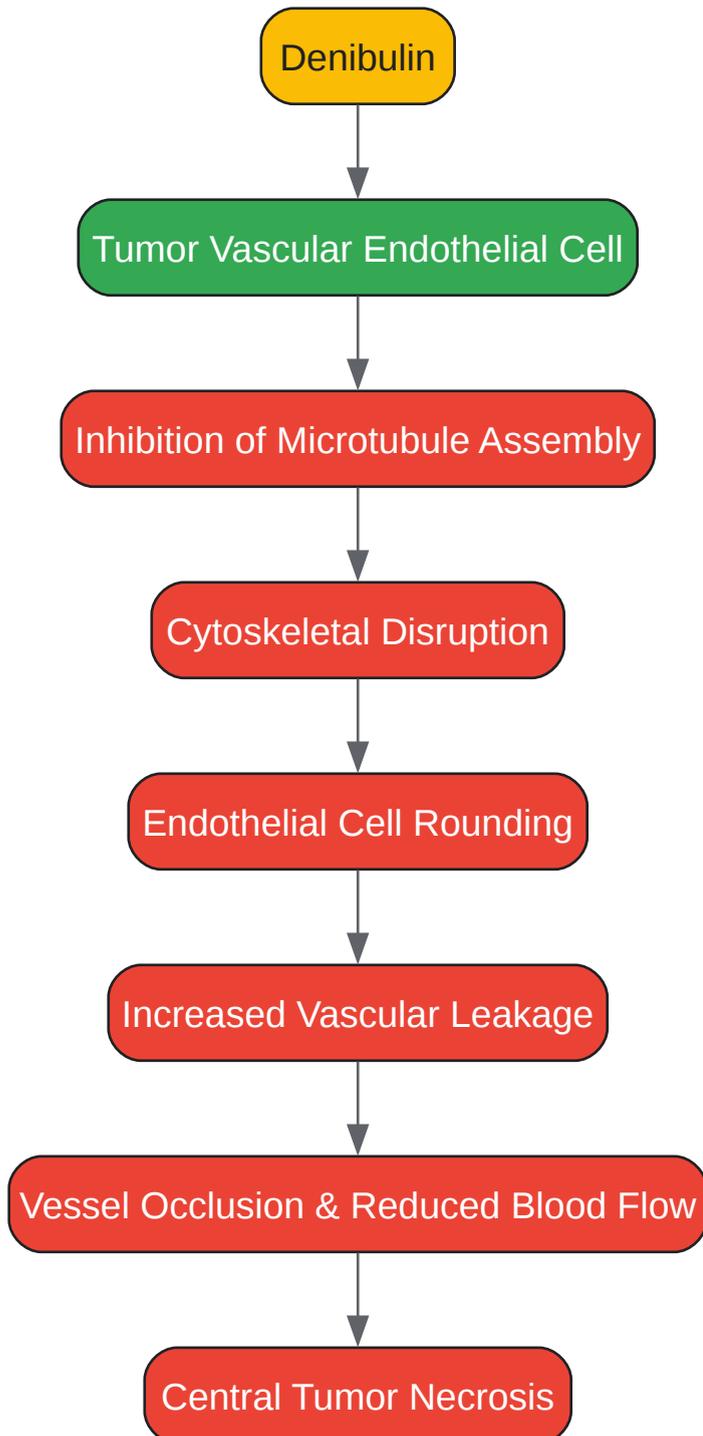
Experimental Protocols from Key Studies

The primary source of human data comes from a Phase I study. Here is a detailed breakdown of its methodology [1] [2]:

- **Trial Design:** This was a first-in-human, Phase I, dose-escalation study. It followed an accelerated titration design that allowed for intra-patient dose escalation.
- **Patient Population:** The study enrolled 34 patients with advanced solid tumors.
- **Dosing:** Denibulin was administered as an intravenous (IV) infusion over an unspecified duration, on a schedule of once every three weeks.
- **Pharmacokinetic (PK) Sampling:** Plasma samples were collected from patients after dosing. These samples were then assayed to determine the pharmacokinetic parameters of denibulin.
- **Pharmacodynamic (PD) Assessment:** The acute anti-vascular effects of denibulin were measured using **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)**. Scans were acquired at two time points:
 - **Baseline** (before dosing)
 - **Post-dose** (6 to 8 hours after administration)
 - The key parameter measured was **K_{trans}**, a value that reflects the transfer rate of contrast agent from blood plasma into the tumor extracellular space, which is a marker of vascular permeability and blood flow. A significant linear correlation was found between the reduction in K_{trans} and the patient's exposure to denibulin (as measured by AUC) [1] [2].

Mechanism of Action and Logical Pathway

Denibulin is a tubulin-binding agent that selectively disrupts the established vasculature within tumors. The following diagram illustrates its proposed mechanism of action and consequences.



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> Denibulin's mechanism of action as a vascular-disrupting agent.

Research Context and Current Status

- **Mechanism Context:** Denibulin belongs to a class of drugs known as **Vascular Disrupting Agents (VDAs)**. Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and collapse the existing vasculature within a tumor, leading to extensive central necrosis [4] [5].
- **Development Status:** Denibulin was an investigational drug developed by MediciNova for solid tumors [3]. As of the latest publications (2011) and current drug databases, its status is listed as "Experimental," and it does not appear to have progressed into later-phase clinical trials [1] [3].

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References

1. A phase I study of MN-029 (denibulin), a novel vascular-disrupting... [pubmed.ncbi.nlm.nih.gov]
2. A phase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Denibulin [go.drugbank.com]
4. The development and use of vascular targeted therapy in ... [sciencedirect.com]
5. Non-Invasive Evaluation of Acute Effects of Tubulin Binding ... [mdpi.com]

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